molecular formula C17H16N2O6 B5027356 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5027356
M. Wt: 344.32 g/mol
InChI Key: SFMFSAPMUKBXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied in scientific research. It has been shown to have potential applications in the field of cancer research, as well as in the study of neurological disorders.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide acts as a selective inhibitor of the Rho GTPase, specifically targeting the RhoA isoform. This leads to a decrease in the activity of downstream effectors, resulting in the inhibition of cell migration and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis. Additionally, it has been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide is its selectivity for the RhoA isoform, which allows for more targeted inhibition of the pathway. Additionally, it has been shown to have a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide. One area of interest is the potential for its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects, and to explore its potential applications in the treatment of neurological disorders. Finally, continued development of more soluble forms of this compound could make it a more practical candidate for use in clinical settings.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethoxy-3-nitroaniline to form the desired product.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide has been extensively studied in scientific research, particularly in the field of cancer research. It has been shown to be a potent inhibitor of the Rho GTPase, which is involved in the regulation of cell proliferation and migration. Inhibition of this pathway has been shown to have potential therapeutic applications in the treatment of cancer.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-2-23-14-5-3-11(9-13(14)19(21)22)17(20)18-12-4-6-15-16(10-12)25-8-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMFSAPMUKBXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.